4-Amino-2,6-dimethyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8h)-pteridone
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Overview
Description
4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone is a complex organic compound that belongs to the class of pteridones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of chemical transformations, including amination, methylation, and glycosylation.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, including its ability to act as an enzyme inhibitor or a receptor agonist/antagonist.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,6-dimethyl-7(8H)-pteridone
- 4-Amino-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone
Uniqueness
Compared to similar compounds, 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone may exhibit unique biological activities due to the presence of specific functional groups and its overall molecular structure.
Properties
Molecular Formula |
C13H17N5O4 |
---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
4-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one |
InChI |
InChI=1S/C13H17N5O4/c1-5-13(21)18(9-3-7(20)8(4-19)22-9)12-10(15-5)11(14)16-6(2)17-12/h7-9,19-20H,3-4H2,1-2H3,(H2,14,16,17)/t7-,8+,9+/m0/s1 |
InChI Key |
MJVDCGSSLDHUHZ-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=NC2=C(N=C(N=C2N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O)C)N |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2N(C1=O)C3CC(C(O3)CO)O)C)N |
Origin of Product |
United States |
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